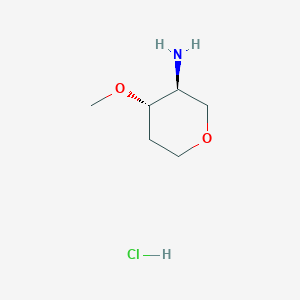![molecular formula C11H11NO5 B11782972 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the cyclopropylmethoxy group. One common method starts with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with halides in the presence of a base can lead to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 5-(Cyclopropylmethoxy)-6-aminobenzo[d][1,3]dioxole.
Substitution: Various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antioxidant agents.
Biological Studies: Its derivatives are evaluated for their cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Cyclopropylmethoxy)-4-fluorobenzo[d][1,3]dioxole
- 5-(Cyclopropylmethoxy)benzo[d][1,3]dioxole
Uniqueness
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the nitro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its potential as a precursor for further functionalization, while the cyclopropylmethoxy group contributes to its stability and lipophilicity .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
5-(cyclopropylmethoxy)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-3-10-11(17-6-16-10)4-9(8)15-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
Clé InChI |
BMHUSBLCDMTDDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)










![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
